molecular formula C11H19NO3 B15206790 (4S)-5-Ethoxy-4-((R)-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one

(4S)-5-Ethoxy-4-((R)-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one

Katalognummer: B15206790
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: ZCKXBUARIGFWLI-VUHGHZMFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one is a synthetic organic compound that belongs to the class of dihydrofurans This compound is characterized by its unique structure, which includes an ethoxy group, a methylpyrrolidinyl group, and a dihydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include the following steps:

    Formation of the Dihydrofuran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethoxy Group: This step might involve an etherification reaction using an appropriate ethylating agent.

    Attachment of the Methylpyrrolidinyl Group: This can be done through a nucleophilic substitution reaction, where a pyrrolidine derivative is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on various biological pathways.

Medicine

In medicinal chemistry, (4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one could be explored for its potential therapeutic applications. Its structural features might make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4S)-5-Methoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one
  • (4S)-5-Ethoxy-4-(®-1-ethylpyrrolidin-2-yl)dihydrofuran-2(3H)-one

Uniqueness

(4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one is unique due to its specific combination of functional groups and stereochemistry

Eigenschaften

Molekularformel

C11H19NO3

Molekulargewicht

213.27 g/mol

IUPAC-Name

(4S)-5-ethoxy-4-[(2R)-1-methylpyrrolidin-2-yl]oxolan-2-one

InChI

InChI=1S/C11H19NO3/c1-3-14-11-8(7-10(13)15-11)9-5-4-6-12(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9+,11?/m0/s1

InChI-Schlüssel

ZCKXBUARIGFWLI-VUHGHZMFSA-N

Isomerische SMILES

CCOC1[C@@H](CC(=O)O1)[C@H]2CCCN2C

Kanonische SMILES

CCOC1C(CC(=O)O1)C2CCCN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.